molecular formula C21H25NO B11115604 N,N-dibenzylcyclohexanecarboxamide

N,N-dibenzylcyclohexanecarboxamide

Cat. No.: B11115604
M. Wt: 307.4 g/mol
InChI Key: VIZLFTUJBQONSW-UHFFFAOYSA-N
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Description

N,N-dibenzylcyclohexanecarboxamide: is an organic compound with the molecular formula C21H25NO. It is known for its unique structure, which includes a cyclohexane ring bonded to a carboxamide group, with two benzyl groups attached to the nitrogen atom. This compound has a molecular weight of 307.43 g/mol and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexanecarboxylic acid+BenzylamineThis compound+Water\text{Cyclohexanecarboxylic acid} + \text{Benzylamine} \rightarrow \text{this compound} + \text{Water} Cyclohexanecarboxylic acid+Benzylamine→this compound+Water

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamine derivatives .

Scientific Research Applications

N,N-dibenzylcyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N,N-dibenzylcyclohexanecarboxamide is unique due to its specific combination of a cyclohexane ring and two benzyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

N,N-dibenzylcyclohexanecarboxamide

InChI

InChI=1S/C21H25NO/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2

InChI Key

VIZLFTUJBQONSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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